molecular formula C11H20ClNO4S B6195405 tert-butyl (3S)-3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate CAS No. 2679950-74-2

tert-butyl (3S)-3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate

Cat. No.: B6195405
CAS No.: 2679950-74-2
M. Wt: 297.80 g/mol
InChI Key: RENPBPBQYNJKOQ-VIFPVBQESA-N
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Description

tert-Butyl (3S)-3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a chlorosulfonylmethyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate typically involves the reaction of a piperidine derivative with chlorosulfonylmethyl reagents under controlled conditions. The tert-butyl ester group is introduced to protect the carboxylate functionality during the reaction. Common reagents used in the synthesis include tert-butyl chloroformate and chlorosulfonylmethyl chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the piperidine ring, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S)-3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions

Major Products

    Substitution: Formation of sulfonamides or sulfonates

    Oxidation: Formation of sulfonic acids

    Reduction: Formation of sulfides

    Hydrolysis: Formation of piperidine carboxylic acid derivatives

Scientific Research Applications

tert-Butyl (3S)-3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.

    Industrial Chemistry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing for the formation of diverse chemical bonds. The tert-butyl ester group provides stability and protection to the carboxylate functionality during reactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate
  • tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate
  • tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl (3S)-3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct reactivity and potential applications in synthesis and medicinal chemistry. The presence of the tert-butyl ester group also enhances its stability and versatility in various chemical reactions.

Properties

CAS No.

2679950-74-2

Molecular Formula

C11H20ClNO4S

Molecular Weight

297.80 g/mol

IUPAC Name

tert-butyl (3S)-3-(chlorosulfonylmethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H20ClNO4S/c1-11(2,3)17-10(14)13-6-4-5-9(7-13)8-18(12,15)16/h9H,4-8H2,1-3H3/t9-/m0/s1

InChI Key

RENPBPBQYNJKOQ-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)CS(=O)(=O)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CS(=O)(=O)Cl

Purity

95

Origin of Product

United States

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